molecular formula C18H19IN2O3S B2983738 2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide CAS No. 922087-46-5

2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

Cat. No.: B2983738
CAS No.: 922087-46-5
M. Wt: 470.33
InChI Key: GQSMDURMZLQNBC-UHFFFAOYSA-N
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Description

2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a complex organic compound that features a benzamide core with an iodine atom and a sulfonylated tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multiple steps:

    Formation of the tetrahydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Sulfonylation: The tetrahydroisoquinoline is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Iodination: The benzamide core is iodinated using iodine and a suitable oxidizing agent like hydrogen peroxide.

    Coupling: Finally, the sulfonylated tetrahydroisoquinoline is coupled with the iodinated benzamide under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide can undergo various chemical reactions:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.

    Coupling Reactions: The amide bond can be a site for further functionalization through coupling reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like thiols or amines can replace the iodine atom in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid can be used to oxidize the sulfonyl group.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

Major Products

    Substitution: Products will vary depending on the nucleophile used, such as thiobenzamide or aminobenzamide derivatives.

    Oxidation: Oxidized products may include sulfoxides or sulfones.

    Reduction: Reduced products may include sulfides or thiols.

Scientific Research Applications

2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for developing new drugs, particularly those targeting neurological pathways due to the tetrahydroisoquinoline moiety.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The tetrahydroisoquinoline moiety may mimic natural neurotransmitters, allowing the compound to bind to and modulate the activity of specific receptors or enzymes involved in neurological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydroisoquinoline: A simpler analog that lacks the sulfonyl and iodinated benzamide groups.

    N-sulfonylated tetrahydroisoquinolines: Compounds with similar sulfonyl groups but different substituents on the benzamide core.

    Iodinated benzamides: Compounds with similar iodinated benzamide cores but different substituents on the tetrahydroisoquinoline moiety.

Uniqueness

2-iodo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is unique due to the combination of its iodinated benzamide core and sulfonylated tetrahydroisoquinoline moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN2O3S/c19-17-8-4-3-7-16(17)18(22)20-10-12-25(23,24)21-11-9-14-5-1-2-6-15(14)13-21/h1-8H,9-13H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSMDURMZLQNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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